4'-(Pentafluorosulfur)acetophenone
Overview
Description
4’-(Pentafluorosulfur)acetophenone is a chemical compound with the molecular formula C8H7F5OS and a molecular weight of 246.2 g/mol It is characterized by the presence of a pentafluorosulfur group attached to the acetophenone structure
Scientific Research Applications
4’-(Pentafluorosulfur)acetophenone has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Safety and Hazards
Future Directions
There is ongoing research into the applications of acetophenone and its derivatives. For example, constrained density functional theory (C-DFT) was utilized to develop an e-ReaxFF force field suitable for describing the acetophenone radical anion . This research is a step towards a comprehensive molecular understanding of XLPE chemistry in a high-voltage power cable .
Preparation Methods
The synthesis of 4’-(Pentafluorosulfur)acetophenone typically involves the reaction of aryl triflates with a mixture of tetramethyltin (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C . This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4’-(Pentafluorosulfur)acetophenone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arylglyoxal, while reduction produces alcohol derivatives.
Mechanism of Action
The mechanism by which 4’-(Pentafluorosulfur)acetophenone exerts its effects involves its interaction with molecular targets through its reactive functional groups. For instance, in oxidation reactions, the compound forms arylglyoxal intermediates, which can further react to form more complex structures . The pentafluorosulfur group enhances the compound’s reactivity, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
4’-(Pentafluorosulfur)acetophenone can be compared with other acetophenone derivatives, such as:
Acetophenone: The parent compound, which lacks the pentafluorosulfur group, making it less reactive in certain chemical reactions.
4’-Methylacetophenone: A derivative with a methyl group instead of the pentafluorosulfur group, which exhibits different reactivity and applications.
4’-Chloroacetophenone: Another derivative with a chloro group, used in different industrial and research applications.
The uniqueness of 4’-(Pentafluorosulfur)acetophenone lies in its pentafluorosulfur group, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[4-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5OS/c1-6(14)7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEQOPIQGDSWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401892-83-9 | |
Record name | 1-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.